molecular formula C6H12ClNO B2661977 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride CAS No. 2306425-76-1

2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride

Cat. No.: B2661977
CAS No.: 2306425-76-1
M. Wt: 149.62
InChI Key: USIUAVHILUGSBE-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a bicyclic amine derivative that has been studied for its potential applications in various scientific fields. The compound is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom and a hydroxyl group.

Preparation Methods

The synthesis of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclic amines and alcohols.

    Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The nitrogen atom in the bicyclic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).

Scientific Research Applications

2-Azabicyclo[21

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research has investigated its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride can be compared with other similar compounds, such as:

    2-Azabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different ring size.

    2-Azabicyclo[3.1.1]heptane: Another bicyclic amine with a different ring configuration.

    4-Hydroxypiperidine: A monocyclic amine with a hydroxyl group, similar to the hydroxyl group in this compound.

The uniqueness of this compound lies in its specific bicyclic structure and the presence of both a nitrogen atom and a hydroxyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(2-6)7-3-6;/h5,7-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIUAVHILUGSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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